molecular formula C24H27N3O2 B5987789 1-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one

1-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B5987789
M. Wt: 389.5 g/mol
InChI Key: HMBJDONOLCTCMF-JXMROGBWSA-N
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Description

1-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound featuring a pyrrolidin-2-one core structure

Preparation Methods

The synthesis of 1-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolidin-2-one core: This can be achieved through the cyclization of appropriate acyclic precursors.

    Introduction of the piperazine ring: This step often involves the reaction of the pyrrolidin-2-one with piperazine derivatives under specific conditions.

    Attachment of the phenylprop-2-enyl group: This is typically done through a substitution reaction, where the phenylprop-2-enyl group is introduced to the piperazine ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like Oxone, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the phenylprop-2-enyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenyl groups.

Common reagents used in these reactions include Cu(OAc)2, KI, and various oxidizing or reducing agents . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one include:

    Pyrrolidine derivatives: These compounds share the pyrrolidine core structure and exhibit similar biological activities.

    Piperazine derivatives: Compounds with piperazine rings are often studied for their pharmacological properties.

    Phenylprop-2-enyl derivatives:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-phenyl-3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c28-23(22-13-15-27(24(22)29)21-11-5-2-6-12-21)26-18-16-25(17-19-26)14-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBJDONOLCTCMF-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)C1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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